![molecular formula C25H22N2O4 B5500541 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)
3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid involves multiple steps, including optical resolution and preferential crystallization techniques to achieve optically active forms. For instance, optical resolution by preferential crystallization has been used to synthesize optically active derivatives, demonstrating the complexity and precision required in these synthesis processes (Shiraiwa et al., 2002), (Shiraiwa et al., 2003).
科学的研究の応用
Chlorogenic Acid (CGA) - A Pharmacological Perspective
CGA is a prevalent isomer among caffeoylquinic acid isomers found in green coffee extracts and tea, known for its diverse therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation effects. CGA's modulation of lipid and glucose metabolism suggests its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence underscore its significance in medical research and potential as a natural food additive (M. Naveed et al., 2018).
Caffeic Acid Derivatives and Applications
Caffeic Acid (CA) is recognized for its broad spectrum of biological activities and potential therapeutic applications, prompting the development of new chemical entities based on the CA scaffold. CA derivatives exhibit significant biological activities and hold promise in treating human diseases associated with oxidative stress. Their application extends to the cosmetic industry, highlighting the importance of structural modification for therapeutic use (T. Silva, Catarina Oliveira, F. Borges, 2014).
Nitisinone (NTBC) - A Study on Degradation and Stability
Originally developed as a triketone herbicide, NTBC has found medical applications in treating hepatorenal tyrosinemia. Research focusing on NTBC's stability, degradation pathways, and degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) contributes to understanding the risks and benefits of its medical application (Hanna Barchańska et al., 2019).
Cinnamic Acid Derivatives - Anticancer Agents
Cinnamic acid derivatives have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality offers multiple reactive sites for modification, resulting in various derivatives with antitumor efficacy. This review highlights the synthesis, biological evaluation, and potential of cinnamoyl derivatives as traditional and recent synthetic antitumor agents, demonstrating the underutilized medicinal tradition of these compounds (Prithwiraj De, M. Baltas, F. Bedos-Belval, 2011).
Novel Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones
Research on substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has provided insights into their synthesis, spectroscopic, and structural properties. This work offers a perspective on the potential applications of these compounds in various fields, including medicinal chemistry (R. Issac, J. Tierney, 1996).
特性
IUPAC Name |
3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c28-23(29)17-21(19-12-6-2-7-13-19)26-25(31)22(16-18-10-4-1-5-11-18)27-24(30)20-14-8-3-9-15-20/h1-16,21H,17H2,(H,26,31)(H,27,30)(H,28,29)/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURYDRANBZDEAQ-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC(CC(=O)O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC(CC(=O)O)C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。